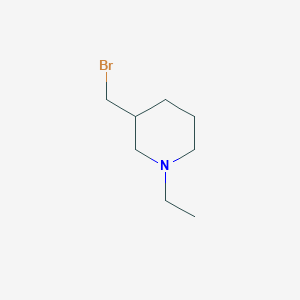

3-(Bromomethyl)-1-ethylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

61472-14-8 |

|---|---|

Molecular Formula |

C8H16BrN |

Molecular Weight |

206.12 g/mol |

IUPAC Name |

3-(bromomethyl)-1-ethylpiperidine |

InChI |

InChI=1S/C8H16BrN/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7H2,1H3 |

InChI Key |

LSFBOUWZYKZITK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 1 Ethylpiperidine and Its Analogues

Synthetic Routes to N-Ethylpiperidine Precursors

The initial phase in the synthesis of the target compound is the preparation of an N-ethylpiperidine core. This can be accomplished through several established methods, primarily involving the alkylation of a pre-existing piperidine (B6355638) ring. The starting material for this step is often a piperidine derivative where the 3-position is functionalized in a way that allows for later conversion to a bromomethyl group, such as (piperidin-3-yl)methanol or a related compound.

Reductive Alkylation Approaches

Reductive alkylation, also known as reductive amination, is a powerful method for forming carbon-nitrogen bonds. In the context of synthesizing N-ethylpiperidine precursors, this approach typically involves the reaction of a secondary amine (the piperidine derivative) with an aldehyde (acetaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine.

A key advantage of this one-pot procedure is its efficiency and the use of mild reducing agents that are selective for the iminium ion over the aldehyde. sciencemadness.org A commonly used reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often referred to as STAB. sciencemadness.org This reagent is less reactive than other hydrides like sodium borohydride (B1222165), allowing for the controlled reduction of the iminium intermediate without significantly affecting other functional groups. sciencemadness.org The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane. sciencemadness.org

| Method | Reactants | Key Reagents | Typical Solvents | Reference |

| Reductive Alkylation | Piperidine derivative, Acetaldehyde | Sodium triacetoxyborohydride (STAB) | 1,2-Dichloroethane | sciencemadness.org |

Direct Alkylation Strategies

Direct alkylation offers a more straightforward approach to introducing the ethyl group onto the piperidine nitrogen. This method involves the reaction of the secondary amine with an ethyl halide, such as ethyl bromide or ethyl iodide, via a nucleophilic substitution (SN2) reaction. researchgate.net

To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically required. Common bases include inorganic options like potassium carbonate (K₂CO₃) or organic, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base). researchgate.net The choice of solvent is also critical, with polar aprotic solvents like anhydrous acetonitrile (B52724) or dimethylformamide (DMF) being standard. researchgate.net

A significant challenge in direct alkylation is preventing over-alkylation, which leads to the formation of a quaternary ammonium (B1175870) salt. This can be mitigated by slowly adding the alkylating agent to an excess of the amine, ensuring the piperidine is not the limiting reagent. researchgate.net The reaction is generally conducted at room temperature under an inert atmosphere, such as dry nitrogen, to prevent side reactions. researchgate.net

| Alkylation Strategy | Alkylating Agent | Base | Solvent | Key Considerations | Reference |

| Direct N-Alkylation | Ethyl bromide, Ethyl iodide | K₂CO₃, DIPEA, NaH | Acetonitrile, DMF | Slow addition of alkylating agent to prevent over-alkylation. | researchgate.net |

Bromination Reactions for the 3-Position

Once the N-ethylated precursor, specifically (1-ethylpiperidin-3-yl)methanol, is obtained, the next critical step is the conversion of the hydroxymethyl group at the 3-position into a bromomethyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group.

Bromination of Hydroxymethyl Precursors

The transformation of a primary alcohol to an alkyl bromide is a fundamental reaction in organic synthesis. Several reagents can accomplish this, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being among the most common.

Phosphorus Tribromide (PBr₃): PBr₃ is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides. manac-inc.co.jpmasterorganicchemistry.com The reaction mechanism involves two main stages: activation and substitution. First, the alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This forms a protonated phosphite (B83602) ester, an excellent leaving group. masterorganicchemistry.comyoutube.com In the second step, the displaced bromide ion acts as a nucleophile, attacking the carbon atom in an SN2 fashion and cleaving the C-O bond. masterorganicchemistry.com This backside attack results in an inversion of configuration at the carbon center, although this is not relevant for an achiral hydroxymethyl group. masterorganicchemistry.comcommonorganicchemistry.com The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM) and often at low temperatures (e.g., 0 °C) to control reactivity. reddit.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can also be used to convert alcohols to alkyl bromides. The reaction proceeds by protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion then displaces the water molecule. However, using HBr for secondary alcohols can sometimes lead to side reactions like carbocation rearrangements and eliminations, making it a less predictable method than using PBr₃. manac-inc.co.jpmasterorganicchemistry.com The use of H₂O₂ with HBr is a system primarily used for the bromination of positions alpha to a carbonyl group and is less typical for simple alcohol substitution. organic-chemistry.org

| Reagent | Mechanism | Stereochemistry | Advantages | Disadvantages | Reference |

| PBr₃ | SN2 | Inversion | Milder conditions, avoids carbocation rearrangements, high yields. | Reagent is sensitive to moisture. | manac-inc.co.jpmasterorganicchemistry.comcommonorganicchemistry.com |

| HBr | SN1 or SN2 | Varies | Inexpensive reagent. | Strong acid can cause side reactions (elimination, rearrangement). | manac-inc.co.jpmasterorganicchemistry.com |

Achieving a high yield of 3-(bromomethyl)-1-ethylpiperidine from the corresponding alcohol requires careful optimization of the reaction conditions. When using PBr₃, several factors can lead to lower yields. reddit.com

One common issue is incomplete reaction due to the stoichiometry. Since one mole of PBr₃ can theoretically react with three moles of alcohol, using only one equivalent of PBr₃ per equivalent of alcohol can be insufficient. reddit.com Often, only two of the bromine atoms are readily transferred. Furthermore, PBr₃ is highly reactive with water, and any moisture present will consume the reagent. manac-inc.co.jp Therefore, using a slight excess of freshly distilled PBr₃ (e.g., 1.2 equivalents) under strictly anhydrous conditions can significantly improve the yield. reddit.com

Another optimization strategy involves the order of addition and temperature control. Adding the alcohol solution dropwise to a solution of PBr₃ at a very low temperature (e.g., -78 °C) and then allowing the mixture to warm slowly can lead to a cleaner reaction. reddit.com This procedure helps to cleanly form the intermediate phosphite ester before the subsequent SN2 substitution, minimizing the formation of byproducts like phosphonates and phosphates which can complicate purification and lower the yield. reddit.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial to determine the optimal reaction time and prevent product degradation. reddit.com

Radical Bromination Approaches on Methylpiperidine Analogues

The direct conversion of a methyl group on the piperidine ring to a bromomethyl group via radical bromination presents a potentially atom-economical and efficient synthetic strategy. This approach typically involves the use of a radical initiator and a bromine source, such as N-bromosuccinimide (NBS), often under photolytic or thermal conditions. missouri.edumasterorganicchemistry.comchadsprep.com

Mechanistic Considerations of Radical Pathways

The radical bromination of an alkyl-substituted piperidine, such as 1-ethyl-3-methylpiperidine (B15493199), proceeds through a classic free-radical chain mechanism. masterorganicchemistry.com The process can be dissected into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. This generates initiator radicals which then abstract a hydrogen atom from a trace amount of HBr, inevitably present in NBS, or from the solvent, to produce a bromine radical (Br•). masterorganicchemistry.commasterorganicchemistry.com

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the substrate, 1-ethyl-3-methylpiperidine, to form a piperidinyl radical and hydrogen bromide (HBr). The stability of the resulting radical intermediate is a crucial factor in determining the regioselectivity of the reaction. Subsequently, the piperidinyl radical reacts with a bromine source, typically N-bromosuccinimide (NBS), to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus propagating the chain. libretexts.orgyoutube.com The use of NBS is advantageous as it maintains a low concentration of molecular bromine (Br2), which is generated from the reaction of NBS with HBr, thereby minimizing competing ionic side reactions. masterorganicchemistry.comchadsprep.com

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture, for instance, two bromine radicals, a bromine radical and a piperidinyl radical, or two piperidinyl radicals.

The regioselectivity of the hydrogen abstraction by the bromine radical is governed by the relative stability of the possible carbon-centered radicals that can be formed. In the case of 1-ethyl-3-methylpiperidine, hydrogen abstraction can occur at the methyl group, at the C-3 position of the ring, or at various positions on the N-ethyl group. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Therefore, abstraction of a hydrogen from a tertiary C-H bond is generally favored. However, in the absence of a tertiary C-H, the reaction will preferentially occur at a secondary C-H over a primary C-H. The nitrogen atom in the piperidine ring also exerts an electronic influence, which can affect the stability of adjacent radicals.

Control of Regioselectivity and Side Products

Controlling the regioselectivity of radical bromination on an unsymmetrical substrate like 1-ethyl-3-methylpiperidine is a significant challenge. The primary desired product is this compound, resulting from the bromination of the methyl group at the C-3 position. However, several other isomers can be formed as side products.

Potential Side Products:

Bromination on the piperidine ring: Abstraction of a hydrogen atom from the C-3 position would lead to the formation of 3-bromo-1-ethyl-3-methylpiperidine.

Bromination on the N-ethyl group: Bromination could also occur on the ethyl group attached to the nitrogen, yielding 1-(1-bromoethyl)-3-methylpiperidine or 1-(2-bromoethyl)-3-methylpiperidine.

Over-bromination: Further bromination of the desired product or other initial products can lead to di- or poly-brominated compounds. missouri.edu

Strategies to Control Regioselectivity:

The selectivity of the bromination reaction is highly dependent on the nature of the halogenating agent. Bromine is known to be significantly more selective than chlorine in radical halogenations due to the Hammond postulate; the transition state for hydrogen abstraction by a bromine radical is later and more closely resembles the radical intermediate in terms of energy and structure. mdpi.com

The choice of reaction conditions, including the solvent, temperature, and radical initiator, can also influence the product distribution. Non-polar solvents like carbon tetrachloride (CCl4) are traditionally used for radical brominations. missouri.edu The concentration of the bromine source (NBS) is kept low to favor the radical pathway over ionic reactions. masterorganicchemistry.com

The inherent electronic and steric factors of the substrate play a crucial role. The electron-donating nature of the nitrogen atom can influence the stability of radicals at adjacent positions. The steric hindrance around different C-H bonds will also affect the accessibility for the bromine radical.

Comparative Analysis of Synthetic Pathways

While radical bromination offers a direct route to this compound, other synthetic strategies can also be envisioned. A comparative analysis of these pathways is essential for selecting the most suitable method based on various practical and sustainable criteria. Alternative routes could involve the construction of the piperidine ring from acyclic precursors already bearing the desired functional groups or the functionalization of a pre-existing piperidine scaffold through different chemical transformations. mdpi.comnih.gov

Efficiency and Atom Economy Assessments

The efficiency of a synthetic route can be evaluated using metrics such as reaction yield and atom economy. primescholars.com Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com

Table 1: Theoretical Atom Economy for Different Synthetic Approaches to this compound

| Synthetic Approach | Key Transformation | Idealized Equation | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Theoretical Atom Economy (%) |

| Radical Bromination | C-H Bromination | C8H17N + C4H4BrNO2 → C8H16BrN + C4H5NO2 | 127.23 + 177.98 = 305.21 | 222.15 | 72.8% |

| Ring Closure (Hypothetical) | Intramolecular Cyclization | C8H18BrN → C8H16BrN + HBr | 224.16 | 222.15 | 99.1% |

| Functional Group Interconversion | Hydroxymethyl to Bromomethyl | C8H18NO + PBr3 → C8H16BrN + H3PO3 | 144.24 + 270.69 = 414.93 | 222.15 | 53.5% |

Note: The above table presents a simplified, theoretical comparison. Actual atom economy will be lower due to the use of solvents, reagents in excess, and the formation of byproducts.

From a theoretical standpoint, a ring-closure reaction that forms the piperidine ring with the bromomethyl group already in place would have the highest atom economy. Radical bromination shows a respectable theoretical atom economy, while a functional group interconversion from a hydroxymethyl precursor is significantly less atom-economical due to the generation of a stoichiometric byproduct (phosphorous acid).

Considerations for Scalability in Academic and Industrial Settings

The scalability of a synthetic process is a critical factor for its practical application, particularly in an industrial context. acs.org

Radical Bromination:

Academic Scale: Radical brominations are commonly performed in academic laboratories. The use of NBS is generally considered safer than handling elemental bromine. missouri.edu

Industrial Scale: Scaling up photochemical reactions can be challenging due to the need for specialized equipment to ensure uniform irradiation of the reaction mixture. acs.org Thermal initiation can be an alternative, but requires careful temperature control to prevent runaway reactions, especially for exothermic processes. acs.org Continuous flow reactors are emerging as a promising technology for scaling up photochemical processes, offering better control over reaction parameters and improved safety. acs.org

Alternative Pathways:

The scalability of multi-step syntheses, such as those involving ring closure or functional group interconversion, depends on the robustness and yield of each individual step. Reactions that require cryogenic temperatures, expensive catalysts, or difficult purifications can pose significant challenges for large-scale production.

Green Chemistry Aspects in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chembam.com Key metrics for evaluating the "greenness" of a synthesis include the E-factor (Environmental Factor) and Process Mass Intensity (PMI). chembam.comgreenchemistry-toolkit.org

Table 2: Qualitative Green Chemistry Assessment of Synthetic Pathways

| Synthetic Pathway | Solvent Usage | Reagent Toxicity/Hazard | Energy Consumption | Waste Generation (E-Factor/PMI) | Overall Greenness |

| Radical Bromination (Photochemical) | Often uses chlorinated solvents (e.g., CCl4), which are environmentally persistent. | NBS is a lachrymator and irritant. Radical initiators can be explosive. | High energy input for UV irradiation. | Moderate to high, depending on solvent and workup. | Moderate |

| Radical Bromination (Thermal) | Similar solvent issues. | Similar to photochemical route. | High energy input for heating. | Moderate to high. | Moderate |

| Ring Closure | Varies depending on the specific reaction. | Can involve hazardous reagents and catalysts. | Can be energy-intensive. | Potentially lower if designed well. | Potentially High |

| Functional Group Interconversion | Often requires organic solvents. | Reagents like PBr3 are corrosive and toxic. | Can require heating or cooling. | High, due to stoichiometric byproducts. | Low |

The radical bromination route, while direct, often employs hazardous solvents and reagents. The development of greener alternatives, such as performing the reaction in more environmentally benign solvents or using solvent-free conditions, would significantly improve its green profile. Continuous flow technology can also contribute to a greener process by minimizing waste and improving energy efficiency. acs.org Alternative synthetic routes that utilize catalytic methods and generate benign byproducts would be more aligned with the principles of green chemistry. grafiati.com

Emerging Synthetic Strategies

The synthesis of piperidine derivatives continues to be an area of intense research, driven by the prevalence of the piperidine motif in pharmaceuticals and natural products. ajchem-a.comnih.gov While classical methods for constructing and functionalizing the piperidine ring remain valuable, recent years have seen the rise of novel synthetic strategies that offer improved efficiency, selectivity, and access to previously challenging structural variations. These emerging methodologies often leverage advances in catalysis, including photoredox and transition-metal catalysis, to enable the direct functionalization of the piperidine core. This section will detail some of these cutting-edge approaches that could be conceptually applied or adapted for the synthesis of this compound and its analogues.

A significant area of development is the direct C−H functionalization of the piperidine ring, which avoids the need for pre-functionalized starting materials. researchgate.net Photoredox catalysis, in particular, has emerged as a powerful tool for the α-amino C−H functionalization of piperidines. nih.govacs.orgwilliams.edu This strategy typically involves the generation of an α-amino radical via a single-electron transfer process, which can then engage in various bond-forming reactions. For instance, the use of iridium-based photocatalysts has enabled the arylation of piperidines with high diastereoselectivity. nih.govacs.orgwilliams.edu While this method has been predominantly demonstrated for functionalization at the C2 position, its principles could potentially be extended to other positions through the use of directing groups or by modulating the electronic properties of the piperidine nitrogen substituent.

Another prominent emerging strategy involves the use of rhodium-catalyzed C−H insertion reactions. nih.govnih.govresearchgate.net This methodology has shown remarkable site-selectivity in the functionalization of the piperidine ring, which can be controlled by the choice of both the rhodium catalyst and the nitrogen-protecting group. nih.govnih.govresearchgate.netresearchgate.net Notably, access to 3-substituted piperidine analogues has been achieved indirectly through the cyclopropanation of a corresponding tetrahydropyridine (B1245486), followed by a reductive and stereoselective ring-opening of the cyclopropane (B1198618) intermediate. nih.govnih.govresearchgate.net This approach circumvents the electronic deactivation of the C3 position towards direct C−H insertion. nih.gov

The table below summarizes key aspects of these emerging rhodium-catalyzed functionalization strategies for piperidine derivatives.

| Catalyst | N-Protecting Group | Target Position | Method | Reference |

| Rh₂(R-TCPTAD)₄ | Boc | C2 | Direct C−H Insertion | nih.gov |

| Rh₂(R-TPPTTL)₄ | Bs | C2 | Direct C−H Insertion | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | α-oxoarylacetyl | C4 | Direct C−H Insertion | nih.gov |

| Various Rh catalysts | Boc | C3 | Indirect via cyclopropanation of tetrahydropyridine and ring-opening | nih.govnih.gov |

Furthermore, gold-catalyzed annulation reactions represent another novel approach for the construction of highly substituted piperidine rings from acyclic precursors. ajchem-a.com These methods provide a direct route to complex piperidine structures that might be challenging to access through traditional multi-step sequences. Similarly, intramolecular radical C−H amination and cyclization reactions offer a pathway to the piperidine core through the formation of nitrogen-centered radicals. mdpi.com

The development of new catalytic systems for the asymmetric hydrogenation of pyridinium (B92312) salts also constitutes a significant advance, enabling the enantioselective synthesis of chiral piperidine derivatives. mdpi.com This strategy is particularly useful for accessing all-cis-multifluorinated piperidines from the corresponding fluoropyridines, a motif of growing interest in medicinal chemistry. mdpi.com

While these emerging strategies have not been explicitly reported for the direct synthesis of this compound, they offer a conceptual framework for the future development of synthetic routes to this compound and its analogues. For example, the indirect rhodium-catalyzed C3-functionalization could potentially be adapted by employing a different carbene precursor that, after ring-opening, would yield a hydroxymethyl or a related functional group handle amenable to conversion to a bromomethyl group. Likewise, advances in photoredox catalysis might eventually allow for the selective functionalization of the C3 position through the development of new catalysts or directing group strategies.

The table below provides an overview of various emerging synthetic strategies for piperidine derivatives.

| Synthetic Strategy | Catalyst/Reagent Type | Key Transformation | Potential Application for 3-Substituted Analogues | Reference(s) |

| Photoredox-Catalyzed C−H Functionalization | Iridium photocatalysts | α-Amino C−H Arylation | Development of C3-directing groups or novel catalytic systems. | nih.govacs.orgwilliams.edumdpi.com |

| Rhodium-Catalyzed C−H Functionalization | Dirhodium catalysts | Site-selective C−H Insertion | Indirect approach via cyclopropanation of a tetrahydropyridine intermediate followed by reductive ring-opening. | nih.govnih.govresearchgate.net |

| Gold-Catalyzed Annulation | Gold catalysts | Construction of piperidine ring from acyclic precursors | De novo synthesis of piperidine rings with desired substitution patterns. | ajchem-a.com |

| Intramolecular Radical C−H Amination/Cyclization | Radical initiators | Formation of piperidine ring via C-N bond formation | Cyclization of precursors designed to yield 3-substituted piperidines. | mdpi.com |

| Asymmetric Hydrogenation of Pyridinium Salts | Rhodium and Iridium complexes | Enantioselective reduction of pyridinium ring | Hydrogenation of a 3-(bromomethyl)pyridinium salt. | mdpi.com |

Chemical Reactivity and Transformation Studies of 3 Bromomethyl 1 Ethylpiperidine

Nucleophilic Substitution Reactions of the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a variety of substitution reactions.

Substitution with Oxygen Nucleophiles

Reactions with oxygen-containing nucleophiles, such as water or alcohols, can lead to the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives. For instance, hydrolysis of 3-(bromomethyl)-1-ethylpiperidine would yield 3-(hydroxymethyl)-1-ethylpiperidine. While specific studies on this particular compound are not prevalent in the searched literature, the general reactivity pattern of alkyl halides supports this type of transformation.

Substitution with Nitrogen Nucleophiles (e.g., Azides, Amines)

Nitrogen nucleophiles readily react with this compound. A common and synthetically useful reaction involves the use of sodium azide (B81097) (NaN₃) to introduce the azido (B1232118) group. rsc.orgrsc.org This reaction typically proceeds via an SN2 mechanism, where the azide ion displaces the bromide ion. masterorganicchemistry.comlumenlearning.comyoutube.com The resulting 3-(azidomethyl)-1-ethylpiperidine can then be a precursor for other nitrogen-containing compounds, such as primary amines, through reduction. masterorganicchemistry.comyoutube.comnih.gov

The reaction with amines, both primary and secondary, would lead to the formation of the corresponding substituted aminomethylpiperidines. lumenlearning.comclockss.org The primary amine product of such a reaction can, however, act as a nucleophile itself and react further with the starting alkyl halide. lumenlearning.com

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)-1-ethylpiperidine |

| Primary Amine | Ammonia (NH₃) | 3-(Aminomethyl)-1-ethylpiperidine |

| Secondary Amine | Diethylamine | 3-((Diethylamino)methyl)-1-ethylpiperidine |

Substitution with Sulfur Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols (mercaptans), are known to be excellent nucleophiles for SN2 reactions. libretexts.orgmsu.edulibretexts.org The reaction of this compound with a thiol in the presence of a base would yield the corresponding thioether. libretexts.orgnih.gov For example, reaction with ethanethiol (B150549) would produce 3-((ethylthio)methyl)-1-ethylpiperidine. Thiourea can also be used as a sulfur nucleophile to form thiols. libretexts.org

Table 2: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Thiol | Ethanethiol | 3-((Ethylthio)methyl)-1-ethylpiperidine |

| Thiourea | Thiourea | Intermediate for 3-(mercaptomethyl)-1-ethylpiperidine |

Formation of Alkylating Intermediates

Due to the reactive bromomethyl group, this compound can act as an alkylating agent. nih.govoncohemakey.comnih.gov It can introduce the 1-ethylpiperidin-3-ylmethyl group onto various nucleophilic substrates. This property is fundamental to its role in the synthesis of more complex molecules. The alkylation occurs as the nucleophile displaces the bromide ion. oncohemakey.com

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with a nucleophilic nitrogen atom and a reactive alkyl halide group in proximity, is conducive to intramolecular reactions.

Neighboring Group Participation Mechanisms (e.g., Aziridinium (B1262131) Ion Intermediates)

The nitrogen atom of the piperidine (B6355638) ring can act as an internal nucleophile, participating in the displacement of the bromide ion. libretexts.orglibretexts.org This neighboring group participation leads to the formation of a strained, bicyclic aziridinium ion intermediate. mdpi.comnih.govnih.govrsc.org This highly reactive intermediate can then be attacked by an external nucleophile.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful transformations in organic synthesis that allow for the construction of different ring systems. wikipedia.org These reactions often proceed through carbocation intermediates or concerted rearrangements, leading to the formation of larger or smaller rings, respectively. wikipedia.orgyoutube.com In the context of this compound, the bromomethyl substituent can serve as a handle to initiate such skeletal reorganizations.

One plausible pathway for ring expansion involves the intramolecular formation of a bicyclic aziridinium salt intermediate. This type of transformation has been demonstrated in analogous systems, such as the conversion of 2-(bromomethyl)pyrrolidines into piperidin-3-ones. researchgate.net This process occurs through a ring expansion-oxidation protocol, typically in the presence of dimethyl sulfoxide (B87167) (DMSO) and a base like potassium carbonate. researchgate.net The initial step is the formation of a strained bicyclic aziridinium salt, which is then opened by a nucleophile (in this case, from the solvent), leading to the expanded piperidine ring. researchgate.net

Table 1: Analogous Ring Expansion of Bromomethyl-Substituted N-Heterocycles

| Starting Material | Reagents and Conditions | Product | Description | Reference |

|---|

While direct studies on this compound are limited, semipinacol-type rearrangements like the Tiffeneau–Demjanov rearrangement offer another potential route for ring modification. wikipedia.orglibretexts.org Loss of the bromide ion could generate a primary carbocation, which may rearrange via migration of an adjacent C-C bond within the piperidine ring, resulting in a ring-expanded (cycloheptane derivative) or contracted product.

Oxidation Reactions

The structure of this compound contains two primary sites susceptible to oxidation: the tertiary nitrogen of the piperidine ring and the carbon-bromine bond of the bromomethyl group.

The tertiary amine of the 1-ethylpiperidine (B146950) core is readily oxidized to form the corresponding N-oxide. This transformation is a common reaction for tertiary amines and can be achieved using various oxidizing agents. Studies on the closely related compound, 3-(Bromomethyl)-1-methylpiperidine, confirm that it can undergo oxidation to form N-oxides with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the nucleophilic nitrogen into a polar, oxygen-containing functional group, significantly altering the molecule's physical and chemical properties.

Table 2: N-Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|

Reduction Reactions of the Bromomethyl Group

The bromomethyl group is susceptible to reduction, which replaces the bromine atom with a hydrogen atom, thereby converting the bromomethyl group into a simple methyl group. This type of reduction is a fundamental functional group interconversion in organic synthesis. imperial.ac.uk For the analogous compound 3-(Bromomethyl)-1-methylpiperidine, this transformation is accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding 1,3-dimethylpiperidine. Other common reagents for the reduction of alkyl halides include sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation (H₂/Pd/C). vanderbilt.edu

Table 3: Reduction of the Bromomethyl Group

| Reactant | Reducing Agent | Product |

|---|

Functional Group Interconversions Beyond Simple Substitution

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. solubilityofthings.com Beyond simple nucleophilic substitution of the bromide, this compound can potentially undergo more complex transformations that rearrange its molecular skeleton or introduce new functionalities through multi-step sequences.

A significant example of such a complex interconversion is the ring expansion-oxidation protocol previously mentioned. researchgate.net In this reaction, the bromomethyl group is not merely substituted but is integral to a process that transforms the starting heterocycle into a ketone in an expanded ring system. This conversion of an alkyl halide into a carbonyl group via skeletal rearrangement represents a sophisticated functional group interconversion. researchgate.net

Another potential, though more theoretical, pathway could involve a Favorskii-type rearrangement. fiveable.me This reaction typically involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. fiveable.me A hypothetical sequence for this compound could involve initial oxidation of the bromomethyl group to the corresponding α-bromo aldehyde, which could then be subjected to basic conditions to potentially trigger a rearrangement, leading to a novel carboxylic acid or ester derivative.

Table 4: Examples of Complex Functional Group Interconversions

| Transformation Type | Description | Potential Product Class | Reference |

|---|---|---|---|

| Ring Expansion-Oxidation | A bromomethyl-substituted pyrrolidine (B122466) is converted to a piperidinone via an aziridinium intermediate. | Ketone | researchgate.net |

Applications As a Versatile Synthetic Building Block

Construction of Complex Piperidine (B6355638) Architectures

The piperidine motif is a prevalent structural feature in many biologically active compounds and natural products. 3-(Bromomethyl)-1-ethylpiperidine serves as a foundational element for the elaboration of more complex piperidine architectures. Modern synthetic strategies are increasingly focused on creating molecules with a higher fraction of sp3-hybridized carbons to enhance target specificity and improve physicochemical properties. chemrxiv.orgnih.gov The reactivity of the bromomethyl group allows for the introduction of a wide range of substituents and the extension of the molecular framework. This is analogous to the well-established methods for functionalizing aromatic systems, but provides access to three-dimensional saturated structures that are of growing interest in medicinal chemistry. chemrxiv.orgnih.gov By combining biocatalytic methods with radical cross-coupling reactions, chemists can achieve modular and enantioselective construction of complex piperidine frameworks, highlighting the importance of versatile building blocks like this compound. chemrxiv.orgnih.gov

Synthesis of Spirocyclic Systems Incorporating the Piperidine Moiety

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid and three-dimensional nature. This compound can be a key precursor in the synthesis of spiro-heterocycles. mdpi.com For instance, the bromomethyl group can undergo intramolecular cyclization with a suitably positioned nucleophile on a tethered side chain, leading to the formation of a spirocyclic system where one of the rings is the piperidine moiety. The synthesis of spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been developed, showcasing the utility of piperidine-based starting materials in creating these complex structures. researchgate.net These synthetic routes often involve reactions like nitrile lithiation/alkylation or 1,4-addition reactions followed by reduction and cyclization. researchgate.net

Table 1: Examples of Spirocyclic Systems Synthesized from Piperidine Precursors

| Spirocyclic System | Synthetic Approach | Reference |

|---|---|---|

| Spirocyclic Piperidine-Azetidine | Nitrile lithiation/alkylation | researchgate.net |

| Spirocyclic Piperidine-Pyrrolidine | 1,4-addition with nitroalkanes, reduction, and cyclization | researchgate.net |

| Dispiro-oxindolopyrrolizidines | [3 + 2] Cycloaddition reaction | mdpi.com |

Role in the Assembly of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, agrochemicals, and dyes. cymitquimica.comcymitquimica.com this compound, itself a nitrogenous heterocycle, can be used as a starting point for the synthesis of other, more complex heterocyclic systems. cymitquimica.com The reactive bromomethyl group can participate in reactions that lead to the formation of fused or bridged bicyclic and polycyclic systems containing the piperidine ring. The versatility of nitrogen heterocycles in interacting with biological targets makes them a cornerstone of medicinal chemistry. mdpi.com The synthesis of novel pyridine-based heterocyclic compounds often involves the reaction of functionalized pyridines with other reagents to create more elaborate structures. nih.govencyclopedia.pub

Precursor for Diversified Chemical Libraries

The development of chemical libraries containing a wide variety of structurally diverse molecules is crucial for high-throughput screening and the discovery of new lead compounds in drug development. The reactivity of this compound allows for its use as a scaffold in the parallel synthesis of numerous derivatives. By reacting it with a diverse set of nucleophiles, a library of compounds with varying substituents at the 3-position can be rapidly generated. This approach enables the exploration of a larger chemical space and increases the probability of identifying molecules with desired biological activities.

Applications in Fragment-Based Approaches to Molecular Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. slideshare.netnih.gov This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. slideshare.net Hits from this initial screen are then optimized by growing, linking, or merging them to create more potent molecules. slideshare.net this compound, or fragments derived from it, can be valuable in FBDD. The piperidine ring itself is a common fragment in many drugs. The bromomethyl group provides a convenient handle for linking this fragment to other molecular scaffolds or for growing the fragment to improve its binding affinity. Computational methods are often employed in FBDD to predict the binding modes of fragments and guide the design of more potent compounds. nih.gov The goal is to decompose molecules into meaningful fragments that retain their key interaction features. mdpi.com The use of hierarchical agents in reinforcement learning frameworks for 3D molecular design also relies on the sequential placement of molecular substructures or fragments. arxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(Bromomethyl)-1-methylpiperidine hydrobromide |

| Benzyl-4-cyanomethylpiperidine-4-carbonitrile |

| Chloro-5-methoxypyridin-3-amine |

| Propyl-2'-(N-methyl-N-ethynylamino)pyridine |

| N-Boc-spirocyclic 2-arylpiperidines |

| Irbesartan |

| Spironolactone |

| Spirapril |

| 3-(Bromomethyl)piperidine |

| (3R)-3-(bromomethyl)piperidine |

| (3S)-3-(bromomethyl)piperidine |

| 2,7-Diazaspiro[3.5]nonane |

| 2,8-Diazaspiro[4.5]decane |

| Pyridine (B92270) |

| Thiazolo[3,2-a]benzimidazole |

| Azepane |

| Benzotriazoles |

| Diazepanes |

| Imidazoles |

| Imidazolines |

| Isoxazole |

| Piperazines |

| Piperidines |

| Pyrazines |

| Pyrazole |

| Pyrazolidine |

| Pyrazoline |

| Pyridazine |

| Pyridines |

| Pyrimidine |

| Pyrroles |

| Pyrrolidines |

| Pyrroline |

| Pyrrolo[1,2-b]pyridazine |

| Tetrazole |

| Triazines |

| Triazoles |

| 7-(pyridin-4-yl)-2-thioxo-2,3-dihydropyrido[2,3-d] pyrimidin-4(1H)-one |

| 2-cyano-N-(1-(pyridin-4-yl)ethylidene)-acetohydrazide |

| 5-amino-N-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-4-carbohydrazides |

| 8-(pyridine-4-yl)pyrido[2,3-d] cymitquimica.comrsc.orgnih.govtriazolo[4,3-a]pyrimidin-5(1H)-ones |

| Coumarin |

| 5-Flurouracil |

| Ethyl 2-(3-amino-6-(trifluoromethyl)-1H- |

| Naphthalimide-1,2,3-triazole |

| BI-2536 |

| Carbazole |

Stereochemical Aspects in the Synthesis and Transformations of 3 Bromomethyl 1 Ethylpiperidine

Diastereoselective Synthesis of Piperidine (B6355638) Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For piperidine derivatives, this often involves the stereocontrolled introduction of substituents onto a pre-existing ring or the diastereoselective formation of the piperidine ring itself. While specific examples detailing the diastereoselective synthesis of 3-(Bromomethyl)-1-ethylpiperidine are not extensively documented in readily available literature, general principles can be applied from the synthesis of related 3,4-disubstituted piperidines.

One common strategy involves the diastereoselective reduction of a ketone or imine precursor. For instance, the reduction of an N-substituted-3-substituted-4-piperidone can lead to the formation of two diastereomeric alcohols. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (d.r.) of the product. Bulky reducing agents tend to favor attack from the less sterically hindered face of the carbonyl group, leading to a higher proportion of one diastereomer.

Another approach is the diastereoselective alkylation of an enolate derived from a chiral piperidone. The pre-existing stereocenter(s) on the piperidine ring or a chiral auxiliary on the nitrogen atom can direct the approach of the electrophile, leading to the preferential formation of one diastereomer. For example, the alkylation of N-protected piperidin-2-one derivatives has been shown to proceed with varying degrees of diastereoselectivity depending on the protecting group and the reaction conditions.

While direct diastereoselective routes to this compound are not explicitly detailed, a hypothetical approach could involve the diastereoselective hydroboration-oxidation of a suitable unsaturated precursor, such as 1-ethyl-1,2,5,6-tetrahydropyridine-3-carbaldehyde, followed by reduction and bromination. The stereochemical outcome of the hydroboration step would be crucial in establishing the relative stereochemistry of the hydroxymethyl group and any other substituents on the ring.

Enantioselective Preparation and Derivatization

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. This is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The enantioselective preparation of this compound can be approached through several methodologies, primarily involving the asymmetric synthesis of a chiral precursor, such as (S)- or (R)-1-ethyl-3-(hydroxymethyl)piperidine, which can then be converted to the target compound.

One powerful method is the asymmetric reduction of a prochiral ketone. For instance, the enantioselective reduction of N-Boc-3-piperidone using chiral catalysts or biocatalysts can yield enantiomerically enriched (S)- or (R)-N-Boc-3-hydroxypiperidine. Subsequent N-ethylation and conversion of the hydroxyl group to a bromomethyl group would furnish the desired enantiomer of this compound. The use of ketoreductase enzymes (KREDs) has shown particular promise in achieving high enantiomeric excess (ee) for the reduction of N-Boc-3-piperidone.

Another strategy involves the asymmetric hydrogenation of pyridine (B92270) derivatives. Chiral transition metal catalysts, often rhodium or iridium-based, can facilitate the enantioselective reduction of activated pyridinium (B92312) salts to yield chiral piperidines. d-nb.info For example, a 3-substituted pyridine can be N-alkylated and then subjected to asymmetric hydrogenation to afford an enantioenriched 3-substituted piperidine. This approach offers a direct way to establish the stereocenter at the C3 position.

Furthermore, kinetic resolution of a racemic mixture of 1-ethyl-3-(hydroxymethyl)piperidine can be employed. This involves the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. Enzymatic resolutions, using lipases for selective acylation or hydrolysis, are a common and effective method for achieving high enantiopurity.

Chiral Pool Strategies and Asymmetric Catalysis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. These natural compounds possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations. While a direct chiral pool synthesis of this compound from a common natural product is not a prominently reported route, the principles of this strategy are fundamental to many asymmetric syntheses. For instance, chiral amino acids can serve as precursors for constructing chiral piperidine rings.

Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient and atom-economical. As mentioned in the previous section, the rhodium-catalyzed asymmetric hydrogenation of pyridinium salts is a prime example of asymmetric catalysis applied to the synthesis of chiral 3-substituted piperidines. d-nb.infosnnu.edu.cn The choice of the chiral ligand coordinated to the metal center is critical in determining the enantioselectivity of the reaction.

Another significant advancement is the use of organocatalysis, where small organic molecules act as chiral catalysts. For example, chiral amines can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, a key step in the construction of functionalized piperidine rings. While specific applications to this compound are not detailed, the versatility of asymmetric catalysis offers numerous potential routes to its chiral precursors.

A notable development is the chemo-enzymatic dearomatization of pyridines, which combines chemical steps with biocatalytic transformations to produce stereo-defined piperidines. This approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals, demonstrating the power of combining different catalytic systems to achieve high stereoselectivity.

Memory of Chirality in Transformations

The concept of "memory of chirality" (MOC) describes a fascinating stereochemical phenomenon where a molecule retains its stereochemical information through a reactive intermediate that is formally achiral. princeton.edu This occurs when the rate of the stereospecific reaction of the chiral intermediate is faster than the rate of its racemization. This principle can be applied to the synthesis of chiral piperidines, allowing for the stereospecific transformation of a chiral starting material even when the original stereocenter is temporarily destroyed. nih.govresearchgate.net

A classic example of MOC is observed in the alkylation of α-amino acid derivatives. Deprotonation of an N-protected α-amino acid ester generates a planar enolate, which is achiral. However, if this enolate is generated and trapped with an electrophile under conditions where it maintains a chiral conformation, the product can be formed with high enantioselectivity, effectively "remembering" the chirality of the starting material.

In the context of piperidine synthesis, an intramolecular SN2' cyclization of an α-amino ester enolate has been shown to proceed with excellent diastereo- and enantioselectivity via the memory of chirality. nih.gov This strategy allows for the construction of piperidine derivatives with vicinal stereocenters with a high degree of stereocontrol. While a direct application of MOC to the synthesis of this compound has not been explicitly reported, this principle offers a powerful tool for the asymmetric synthesis of highly substituted piperidine rings from chiral acyclic precursors. The key is to design a system where the chiral information is effectively transferred through a transient, conformationally locked intermediate.

Control of Stereochemistry in Ring-Forming Reactions

The stereochemical outcome of a cyclization reaction is a critical factor in the synthesis of piperidine derivatives. Various strategies have been developed to control the formation of stereocenters during the ring-closure step. Intramolecular reactions are particularly powerful in this regard, as the conformational constraints of the tether connecting the reacting groups can impose a high degree of stereocontrol.

Intramolecular Michael additions, for instance, are a common method for constructing the piperidine ring. A substrate containing both a nucleophile (e.g., an amine) and a Michael acceptor (e.g., an α,β-unsaturated ester) can cyclize to form a piperidine. The stereochemistry of the newly formed stereocenters can be influenced by the existing stereocenters in the acyclic precursor or by the use of a chiral catalyst.

Reductive amination is another widely used ring-closing strategy. The intramolecular reaction between an amine and a ketone or aldehyde, followed by reduction of the resulting iminium ion or enamine, can lead to the formation of a piperidine ring. The diastereoselectivity of the reduction step is often controlled by the steric and electronic properties of the substrate and the choice of reducing agent.

The aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine and a diene, is a powerful tool for the stereocontrolled synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines. The use of chiral Lewis acids or chiral auxiliaries on the imine or diene can render this reaction highly enantioselective and diastereoselective.

Furthermore, ring-closing metathesis (RCM) of a diene-containing amine precursor, catalyzed by ruthenium-based catalysts, has emerged as a versatile method for the synthesis of unsaturated nitrogen heterocycles, including dihydropyridines. Subsequent stereoselective hydrogenation of the double bond can then afford the desired substituted piperidine with controlled stereochemistry.

While specific applications of these ring-forming strategies to the synthesis of this compound are not extensively detailed, these general principles provide a robust framework for the design of stereocontrolled synthetic routes to this and other complex piperidine derivatives. The choice of strategy will ultimately depend on the desired stereochemistry and the availability of suitable starting materials.

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-(Bromomethyl)-1-ethylpiperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework. nih.gov

While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between the protons of the ethyl group (CH₂ and CH₃) and a network of correlations among the protons on the piperidine (B6355638) ring, as well as the coupling between the C3 proton and the bromomethyl (CH₂Br) protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons directly to the carbons they are attached to (¹J coupling). sdsu.eduipb.pt This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by correlating it to its attached proton(s) in the ¹H spectrum. For instance, the triplet in the ¹H spectrum corresponding to the ethyl's methyl group would show a correlation to the corresponding methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for piecing together the molecular skeleton. ipb.ptacs.org It connects molecular fragments that are not directly bonded. Key HMBC correlations for this molecule would include:

Correlations from the ethyl protons (N-CH₂) to the adjacent piperidine ring carbons (C2 and C6).

Correlations from the bromomethyl protons (CH₂Br) to the C2, C3, and C4 carbons of the piperidine ring.

Correlations from the H3 proton to the bromomethyl carbon and the C2, C4, and C5 carbons.

A summary of predicted NMR data is presented below. Chemical shifts are estimations based on known values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| N-CH₂-CH₃ | ~1.1 (t) | ~12 | N-CH₂ |

| N-CH₂-CH₃ | ~2.4 (q) | ~52 | C2, C6, N-CH₃ |

| C2 | ~2.0-2.9 (m) | ~60 | C3, C4, C6, N-CH₂ |

| C3 | ~1.8-2.2 (m) | ~38 | C2, C4, C5, CH₂Br |

| C4 | ~1.4-1.8 (m) | ~25 | C2, C3, C5, C6 |

| C5 | ~1.4-1.8 (m) | ~24 | C3, C4, C6 |

| C6 | ~2.0-2.9 (m) | ~54 | C2, C4, C5, N-CH₂ |

| CH₂Br | ~3.4 (d) | ~36 | C2, C3, C4 |

(Note: t = triplet, q = quartet, d = doublet, m = multiplet. Predicted values are for a CDCl₃ solvent.)

The piperidine ring exists in a chair conformation, meaning the bromomethyl group at C3 can be in either an axial or equatorial position. The relative stereochemistry can be determined using NMR. The analysis of proton-proton coupling constants (³JHH) from a high-resolution ¹H NMR spectrum can differentiate between these conformers. Generally, axial-axial couplings are larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be used to determine the spatial proximity of protons, which helps in assigning the stereochemistry. nih.gov For instance, an NOE correlation between the C3 proton and axial protons at C2 and C4 would suggest an equatorial orientation for the bromomethyl group.

Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Insights

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million. This precision allows for the determination of the elemental formula of this compound. The presence of bromine is easily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. docbrown.info

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₈H₁₆⁷⁹BrN]⁺ | 205.0466 |

| [C₈H₁₆⁸¹BrN]⁺ | 207.0446 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing valuable structural information. The fragmentation of N-alkyl piperidines is often dominated by alpha-cleavage adjacent to the nitrogen atom. libretexts.org Key predicted fragmentation pathways for this compound include:

Loss of the ethyl group: Cleavage of the N-CH₂CH₃ bond, leading to a fragment corresponding to [M - C₂H₅]⁺.

Loss of a bromine radical: Cleavage of the C-Br bond, resulting in a [M - Br]⁺ fragment. This is a common pathway for bromoalkanes.

Alpha-cleavage of the ring: The most significant fragmentation pathway for N-alkyl piperidines involves the cleavage of the C2-C3 bond, followed by the loss of a C₄H₇Br radical, leading to a stable iminium ion.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 205/207 | [C₈H₁₆BrN]⁺ | Molecular Ion |

| 176/178 | [C₆H₁₁BrN]⁺ | Loss of ethyl group [M - 29] |

| 126 | [C₈H₁₆N]⁺ | Loss of bromine radical [M - 79/81] |

| 98 | [C₆H₁₂N]⁺ | Ring fragmentation (alpha-cleavage) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. Strong bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the piperidine ring and ethyl group. The C-N stretching vibration of the tertiary amine would appear in the 1000-1250 cm⁻¹ region. The C-Br stretching vibration typically gives a strong absorption in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-N bonds often show weak Raman signals, the C-H and C-C bond vibrations would be clearly visible. The C-Br stretch is also typically Raman active.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850-3000 | 2850-3000 |

| CH₂ | Scissoring | ~1465 | ~1465 |

| C-N (tertiary amine) | Stretching | 1000-1250 | Weak |

| C-Br | Stretching | 500-600 | 500-600 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the components of a mixture, making them ideal for determining the purity of a synthesized compound like this compound and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method would likely be employed. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (Gradient) |

| Detector | UV-Vis or Mass Spectrometer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

It is important to note that method development and validation would be required to determine the optimal conditions for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. Given the likely volatility of this compound, GC-MS would be an excellent method for both identification and purity assessment. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized fragments of the compound.

The mass spectrum of this compound would be expected to show a molecular ion peak, although it may be of low intensity due to the lability of the C-Br bond. Key fragmentation patterns would likely involve the loss of a bromine radical and fragmentation of the ethyl group and the piperidine ring. Analysis of analogous compounds, such as 3-(bromomethyl)piperidine, can provide insights into expected fragmentation pathways. For 3-(bromomethyl)piperidine, a significant peak corresponding to the loss of the bromine atom is observed.

Predicted Key Mass Fragments for this compound:

| Fragment | Description |

| [M]+ | Molecular Ion |

| [M-Br]+ | Loss of Bromine radical |

| [M-CH2Br]+ | Loss of Bromomethyl radical |

| [M-C2H5]+ | Loss of Ethyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined.

This technique would provide unambiguous confirmation of the connectivity of the atoms in this compound and would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the bromomethyl and ethyl substituents in the solid state. As of now, the crystal structure of this compound has not been reported in the scientific literature.

Computational and Theoretical Investigations of 3 Bromomethyl 1 Ethylpiperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 3-(bromomethyl)-1-ethylpiperidine. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

For this compound, DFT calculations would likely be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms. Such calculations would reveal bond lengths, bond angles, and dihedral angles. The presence of the electronegative bromine and nitrogen atoms would significantly influence the electronic landscape.

A key aspect of these calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. chemjournal.kz

Furthermore, the electrostatic potential map could be generated to visualize the electron density distribution. In this compound, regions of high electron density (negative potential) would likely be concentrated around the nitrogen and bromine atoms, indicating their nucleophilic character. Conversely, areas of low electron density (positive potential) would be associated with the hydrogen atoms and the carbon atom attached to the bromine, highlighting potential electrophilic sites.

Conformational Analysis and Energy Landscapes

The two primary chair conformations for a 3-substituted piperidine (B6355638) involve the substituent being in either an axial or an equatorial position. For this compound, the bromomethyl group at the C3 position and the ethyl group at the N1 position will have preferred orientations.

Computational studies on similar 3-substituted piperidines, such as 3-methylpiperidine, have shown a strong preference for the equatorial conformation of the substituent to avoid unfavorable 1,3-diaxial interactions. whiterose.ac.uk It is highly probable that the bromomethyl group in this compound would also favor the equatorial position to minimize steric hindrance.

The energy difference between the axial and equatorial conformers can be calculated using quantum chemical methods. This energy difference, often denoted as the A-value, provides a quantitative measure of the conformational preference. The energy landscape can be mapped by calculating the energy of the molecule as a function of key dihedral angles, revealing the transition states between different conformations.

Below is an illustrative data table of conformational energies for a related compound, 3-methylpiperidine, which helps in understanding the principles that would apply to this compound.

| Conformer of 3-methylpiperidine | Relative Energy (kcal/mol) | Population (%) |

| Equatorial | 0.00 | ~95 |

| Axial | ~1.7 | ~5 |

Note: These values are for 3-methylpiperidine and serve as an example. The actual values for this compound would need to be calculated but are expected to show a similar trend.

Molecular Dynamics Simulations for Mechanistic Understanding

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility, solvent interactions, and reaction mechanisms at an atomistic level.

In an MD simulation, the motion of each atom is calculated based on a force field that describes the potential energy of the system. By solving Newton's equations of motion, a trajectory of the molecule's movement is generated. This trajectory can be analyzed to understand various dynamic processes.

For instance, MD simulations could be used to explore the conformational transitions of the piperidine ring, such as the chair-to-chair interconversion. These simulations can reveal the timescale and pathways of these dynamic events. Furthermore, by simulating the molecule in a solvent, such as water or an organic solvent, one can study the solvation structure and the influence of the solvent on the conformational equilibrium.

In the context of reaction mechanisms, MD simulations can be employed to study the approach of a reactant to this compound and the subsequent chemical transformation. This can be particularly useful for understanding substitution reactions at the bromomethyl group or reactions involving the nitrogen atom.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for their characterization and identification. For this compound, quantum chemical calculations can be used to predict its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared with experimental data, can help in assigning the peaks in the NMR spectrum and confirming the molecular structure. The relative energies of different conformers can also be used to predict the observed NMR spectrum, which is a weighted average of the spectra of the individual conformers.

Below is a hypothetical table illustrating the kind of data that could be generated for the characteristic vibrational frequencies of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C-H stretch (aliphatic) | 2850-3000 | Stretching of C-H bonds in the piperidine ring and ethyl group |

| C-N stretch | 1000-1250 | Stretching of the C-N bonds in the piperidine ring |

| C-Br stretch | 500-600 | Stretching of the carbon-bromine bond |

Note: These are typical frequency ranges and the actual calculated values would be specific to the molecule's structure and the computational method used.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. For this compound, this could involve studying nucleophilic substitution reactions at the carbon bearing the bromine atom or reactions involving the lone pair of electrons on the nitrogen atom.

To study a reaction pathway, the potential energy surface (PES) is explored to locate the minimum energy path connecting the reactants and products. The highest point along this path is the transition state, which represents the energy barrier for the reaction.

The geometry of the transition state can be optimized using various quantum chemical methods. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Bromomethyl)-1-ethylpiperidine, and what critical parameters influence reaction efficiency?

- Answer: A common method involves alkylation of precursor amines with bromomethylating agents. For example, allylic bromides like 3-(bromomethyl) derivatives can react with nucleophiles in polar aprotic solvents (e.g., acetonitrile) under controlled temperatures (40–60°C). Catalysts such as K₂CO₃ may enhance reaction efficiency. Critical parameters include solvent choice (polarity affects nucleophilicity), reaction time, and stoichiometric ratios of reagents .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer: Due to its alkylating potential and bromine reactivity, researchers must wear PPE (gloves, goggles, lab coats) and work in a fume hood. Waste should be segregated and treated as hazardous. Avoid skin contact, as brominated compounds can cause irritation or systemic toxicity. Storage in airtight containers under inert gas (e.g., N₂) is recommended to prevent degradation .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Answer: Analytical techniques include:

- Melting Point (mp): Compare observed mp (e.g., 199–202°C for structurally similar brominated piperidines) to literature values .

- NMR Spectroscopy: Confirm substitution patterns (e.g., ethyl vs. methyl groups via ¹H and ¹³C NMR).

- HPLC/MS: Assess purity and detect impurities .

Advanced Research Questions

Q. How do variations in substituents on the piperidine ring (e.g., ethyl vs. methyl) impact the reactivity of bromomethyl derivatives in nucleophilic substitution reactions?

- Answer: The ethyl group introduces steric hindrance, potentially slowing SN2 reactions compared to methyl-substituted analogs. Electronic effects (e.g., inductive withdrawal by ethyl) may also alter the electrophilicity of the bromomethyl carbon. Comparative kinetic studies under identical conditions (solvent, temperature) are recommended to isolate substituent effects .

Q. What strategies can be employed to resolve contradictions in reported reaction yields when using this compound as an alkylating agent?

- Answer: Systematically evaluate variables:

- Solvent Polarity: Acetonitrile vs. DMF may alter transition states.

- Catalyst Loading: Excess base (e.g., NaH) can deprotonate intermediates, affecting pathways.

- Replication: Cross-validate protocols using standardized reagents (e.g., purity >98% confirmed via HPLC) .

Q. In what ways can computational modeling be integrated to predict the regioselectivity of reactions involving this compound?

- Answer: Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict nucleophilic attack sites. Molecular dynamics simulations may model solvent effects on transition states. Experimental validation via isotopic labeling (e.g., ²H or ¹³C) is critical to confirm computational predictions .

Q. How does solvent polarity influence the reaction kinetics of alkylation processes using this compound?

- Answer: Polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates, accelerating SN2 mechanisms. In contrast, nonpolar solvents (e.g., toluene) may favor SN1 pathways if carbocation formation is feasible. Kinetic studies (e.g., monitoring via UV-Vis or GC) under varied solvent conditions can quantify rate differences .

Q. What are the challenges in achieving enantioselective synthesis with this compound, and how can they be addressed?

- Answer: The bromomethyl group’s flexibility complicates stereocontrol. Strategies include:

- Chiral Catalysts: Use of Pd or Ni complexes with chiral ligands to direct asymmetric alkylation.

- Protecting Groups: Temporarily block reactive sites to enforce regioselectivity.

- Chiral Chromatography: Post-synthesis resolution of enantiomers using CSPs (chiral stationary phases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.